molecular formula C5H7ClF3N3 B2897305 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]azetidine hydrochloride CAS No. 2219371-87-4

3-[3-(trifluoromethyl)-3H-diazirin-3-yl]azetidine hydrochloride

Cat. No. B2897305
CAS RN: 2219371-87-4
M. Wt: 201.58
InChI Key: DGDIINATPVFYKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(trifluoromethyl)-3H-diazirin-3-yl]azetidine hydrochloride is a chemical compound that is used in scientific research for various purposes. It is a diazirine-based photoaffinity labeling reagent that is used to study protein-ligand interactions, protein-protein interactions, and protein-nucleic acid interactions. This compound has been widely used in the field of biochemistry and molecular biology due to its unique properties.

Scientific Research Applications

  • Building Blocks for Trifluoromethyl-Containing Compounds : 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones, closely related to the compound , have been used to synthesize aminopropanes, oxazinanes, oxazinan-2-ones, and aziridines, demonstrating their utility as versatile building blocks in organic synthesis (Dao Thi et al., 2018).

  • Synthesis of Pyrrolidines : Enantiopure 4-formyl-β-lactams, which are structurally similar, were used for diastereoselective formation of chiral azetidines and subsequently converted into 3,4-disubstituted pyrrolidines, showcasing the compound's relevance in creating complex and chiral structures (Dolfen et al., 2017).

  • Rearrangement to Pyrrolidines : 2-(α-Hydroxyalkyl)azetidines have been treated with chlorides to rearrange into 3-(chloro or methanesulfonyloxy)pyrrolidines, highlighting a synthetic route to functionalized pyrrolidines (Durrat et al., 2008).

  • Photoactivated “Linker” Molecules : 3-Aryl-3-(trifluoromethyl)diazirines, similar to the compound , have been used for the covalent surface modification of graphitic carbon and carbon nanotubes, serving as versatile photoactivated carbene precursors (Lawrence et al., 2011).

  • RNA Photo-cross-linking Probes : Diazirine-containing RNA probes have been synthesized for identifying microRNA targets, demonstrating the compound's potential in molecular biology and genetic research (Nakamoto & Ueno, 2014).

  • Synthesis of Highly Energetic Building Blocks : 3-(Bromoethynyl)azetidine, a compound with similarities, was developed for the production of an active pharmaceutical ingredient (API), showcasing its use in pharmaceutical synthesis (Kohler et al., 2018).

  • Hydrophobic Coatings : 3-Aryl-3-(trifluormethyl)diazirine functionalized phosphonium salts were used for covalent attachment to cotton and paper to impart hydrophobicity, indicating its application in material science (Ghiassian et al., 2012).

properties

IUPAC Name

3-[3-(trifluoromethyl)diazirin-3-yl]azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3.ClH/c6-5(7,8)4(10-11-4)3-1-9-2-3;/h3,9H,1-2H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDIINATPVFYKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2(N=N2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)azetidine hydrochloride

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